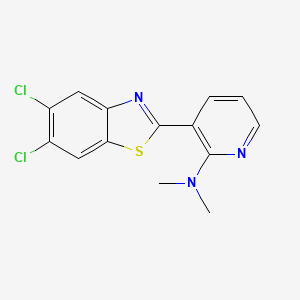

2-(3,4-Dimethoxyphenyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

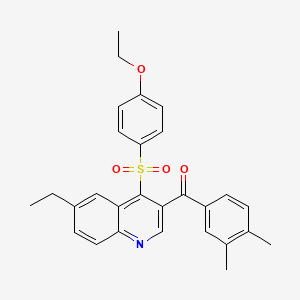

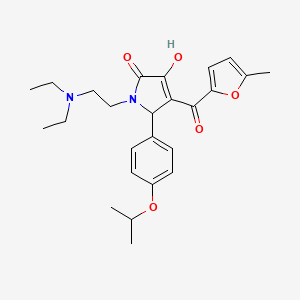

2-(3,4-Dimethoxyphenyl)quinoline is a chemical compound with the formula C17H15NO2 . It is a quinoline derivative and has been found in certain species such as Bombus terrestris .

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A specific method for the synthesis of new isoquinoline derivatives involves intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine . The cyclization is carried out by treatment with sodium tetrahydridoborate and aqueous hydrogen chloride .Molecular Structure Analysis

The molecular structure of this compound is characterized by a net charge of 0, an average mass of 265.312, and a monoisotopic mass of 265.11028 .Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known for their diverse chemical reactions. They can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its formula (C17H15NO2), net charge (0), average mass (265.312), and monoisotopic mass (265.11028) .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : Advanced methods have been developed for synthesizing various quinoline derivatives, including those with dimethoxyphenyl groups. These techniques are crucial for producing compounds for further study and application (Phillips & Castle, 1980).

- Crystal Structure Analysis : Investigations into the crystal structures of quinoline derivatives provide insights into their molecular conformations, which is essential for understanding their chemical reactivity and potential applications (Sarveswari et al., 2012).

Biological and Pharmacological Applications

- Antimicrobial Activity : Certain quinoline derivatives exhibit considerable activity against various bacteria and fungi, suggesting their potential as antimicrobial agents (Gouhar et al., 2017).

- Anti-Inflammatory Properties : Some quinoline compounds have shown anti-inflammatory effects in animal models, indicating their potential use in treating diseases like arthritis (Baba et al., 1998).

Material Science and Engineering

- Electrochromic Properties : Quinoline derivatives have been studied for their electrochromic properties, which are important for applications in smart windows, displays, and other electronic devices (Xu et al., 2016).

- Corrosion Inhibition : Some derivatives have been evaluated as corrosion inhibitors, demonstrating their potential in protecting metals against corrosion, particularly in acidic environments (Benhiba et al., 2020).

Photophysical Applications

- Photochemical Reactions : Research has been conducted on the photochemical properties of quinoline derivatives, which could be relevant in developing photodynamic therapy and other light-based technologies (Uchacz et al., 2016).

作用機序

The mode of action of quinoline-based compounds often involves interaction with cellular targets such as enzymes or receptors, leading to changes in cellular processes . The biochemical pathways affected by quinoline compounds can be diverse, depending on the specific targets of the compound .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly influence the bioavailability and efficacy of quinoline compounds . Factors such as solubility, stability, and permeability can affect the absorption and distribution of these compounds in the body .

The molecular and cellular effects of quinoline compounds can include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA synthesis, among others . These effects can lead to the death of pathogenic organisms or reduction in inflammation .

Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of quinoline compounds . For example, certain quinoline compounds may be more stable and effective under acidic conditions .

Safety and Hazards

While specific safety and hazard information for 2-(3,4-Dimethoxyphenyl)quinoline was not found in the search results, it’s important to note that chemicals can be hazardous and should be handled with care. Always refer to the safety data sheet (SDS) for the specific chemical for detailed information .

将来の方向性

The future directions for 2-(3,4-Dimethoxyphenyl)quinoline and similar compounds involve the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods . These compounds are known for their anticancer, antitubercular, antifungal, and antiviral activities, making them interesting targets for future research .

生化学分析

Biochemical Properties

It is known that quinolines interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Quinoline derivatives have been shown to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities

Molecular Mechanism

It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors . The specific metabolic pathways involving 2-(3,4-Dimethoxyphenyl)quinoline are yet to be identified.

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-19-16-10-8-13(11-17(16)20-2)15-9-7-12-5-3-4-6-14(12)18-15/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKBHMWSKJQZCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(5-Bromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B2967270.png)

![Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2967272.png)

![4-[2-(2-Methylpropyl)oxiran-2-yl]oxane](/img/structure/B2967274.png)

![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2967276.png)

![2-Chloro-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]acetamide](/img/structure/B2967279.png)

![6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride](/img/structure/B2967283.png)